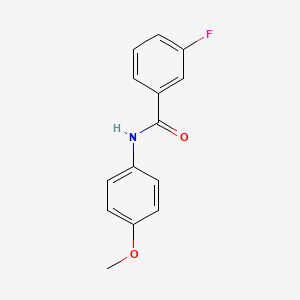

3-fluoro-N-(4-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHQVSLNPRAISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336293 | |

| Record name | 3-fluoro-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58955-03-6 | |

| Record name | 3-fluoro-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Bioisosteric Replacement:

The fluorine atom could be replaced with other halogens (Cl, Br) to modulate halogen bond strength and lipophilicity.

The methoxy (B1213986) group could be substituted with other small, electron-donating groups (e.g., -OH, -NH2, -CH3) or slightly larger groups (e.g., -OCH2CH3) to probe the steric and electronic requirements of the binding pocket.

Substituent Effects:

Adding substituents to either of the phenyl rings can be used to enhance binding affinity or to block metabolic sites. For example, adding a small hydrophobic group to an unoccupied hydrophobic pocket could increase potency. Studies on other benzamides have shown that the introduction of fluorine can increase binding affinity. nih.gov

Scaffold Hopping and Conformational Constraint:

The central amide bond could be replaced with other linkers (e.g., reverse amide, sulfonamide, urea) to alter the geometry and hydrogen bonding pattern.

Introducing conformational constraints, for instance by cyclizing parts of the molecule, can reduce the entropic penalty of binding and improve affinity.

The following table outlines potential modifications to the 3-fluoro-N-(4-methoxyphenyl)benzamide scaffold and the rationale behind them.

| Modification | Rationale | Desired Outcome |

| Replace 3-F with 3-Cl | Enhance halogen bonding potential and lipophilicity. | Increased binding affinity. |

| Replace 4-OCH3 with 4-OH | Introduce an additional hydrogen bond donor/acceptor. | Improved interaction with polar residues. |

| Add a methyl group to the benzamide (B126) ring | Probe for additional hydrophobic pockets. | Increased potency and selectivity. |

| Replace amide linker with a sulfonamide | Alter the geometry and hydrogen bonding capacity. | Explore different binding modes. |

Through iterative cycles of design, synthesis, and testing, guided by computational predictions, novel analogues of this compound can be developed with optimized properties for a specific biological target.

Computational and Theoretical Chemistry Studies on 3 Fluoro N 4 Methoxyphenyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic behavior of 3-fluoro-N-(4-methoxyphenyl)benzamide. These methods provide a quantum mechanical description of the molecule, offering detailed information about its orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries and orbital energies. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular structure and analyze the frontier molecular orbitals (FMOs).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzamide (B126) Derivative This table presents representative data for a related benzamide compound calculated using DFT, illustrating the type of information obtained from such analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 4.75 |

Calculation of Electrostatic Potential Maps and Fukui Functions

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potentials. Red regions indicate negative potential, associated with lone pairs and high electron density, making them susceptible to electrophilic attack. Blue regions denote positive potential, typically around hydrogen atoms, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the fluorine atom, while the amide proton would exhibit a positive potential.

Fukui functions are another tool derived from DFT that helps in predicting the local reactivity of a molecule. They describe the change in electron density at a particular point when an electron is added or removed. By analyzing the Fukui functions, one can identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. For this compound, theoretical calculations can provide valuable information on its vibrational and nuclear magnetic resonance spectra.

The theoretical vibrational spectrum (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The computed harmonic frequencies are often scaled to account for anharmonicity and other systematic errors in the calculations. In similar benzamide derivatives, calculated vibrational frequencies have shown good agreement with experimental data. nih.gov

Gauge-Independent Atomic Orbital (GIAO) is a common method for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). mdpi.com The predicted chemical shifts for this compound would be compared to a standard reference, such as tetramethylsilane (B1202638) (TMS), to obtain the final theoretical spectrum. The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. mdpi.com

Table 2: Predicted Spectroscopic Data for a Fluorinated Benzamide Analogue This table provides an example of the type of spectroscopic data that can be generated through computational methods.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| C=O Vibrational Frequency (cm⁻¹) | 1685 |

| Amide N-H ¹H NMR Shift (ppm) | 8.5 |

| Aromatic C-F ¹⁹F NMR Shift (ppm) | -115 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is a key aspect of its chemical behavior. Conformational analysis and molecular dynamics simulations are used to explore the different spatial arrangements the molecule can adopt and its dynamic behavior over time.

Potential Energy Surface Scans for Rotational Isomers

The presence of rotatable bonds in this compound, particularly the C-N amide bond and the bonds connecting the phenyl rings to the amide group, allows for the existence of various conformers. A Potential Energy Surface (PES) scan is performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This process helps to identify the low-energy conformers and the energy barriers between them.

For the parent compound, N-(4-methoxyphenyl)benzamide, studies have shown that the tilt angles between the phenyl rings are influenced by crystal packing forces. nih.govresearchgate.net In the isolated state, as predicted by DFT, the rings are tilted at approximately 30° relative to each other, whereas in the crystal structure, this angle increases to around 60° to facilitate more favorable intermolecular interactions like hydrogen bonding and π-stacking. researchgate.net A similar analysis for this compound would reveal how the fluorine substituent affects the rotational barriers and the preferred conformations.

Simulation of Conformational Flexibility in Solution and Gas Phase

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior by solving Newton's equations of motion for the atoms over a period of time. This allows for the exploration of the conformational landscape and the study of how the molecule's flexibility is influenced by its environment, such as in the gas phase or in a solvent.

Running MD simulations for this compound in both the gas phase and in an explicit solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal the accessible conformations and the transitions between them. The trajectories from these simulations can be analyzed to determine the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, providing insights into the stability of different conformations and the flexibility of various parts of the molecule. Such simulations have been effectively used to understand the stability of ligand-protein complexes in related benzamide systems. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling (if applicable as a scaffold)

The structural characteristics of this compound, including its hydrogen bond donors and acceptors, and the potential for halogen bonding and other non-covalent interactions, make it a versatile scaffold for molecular docking and ligand-target interaction modeling. Computational studies, while not extensively focused on this exact molecule, have explored related benzamides, providing a framework for understanding its potential. nih.govstrath.ac.ukscispace.com

In silico screening represents a powerful, cost-effective first step in identifying potential biological targets for a given chemical scaffold. For a molecule like this compound, several computational strategies can be employed.

One primary approach is reverse docking , where the small molecule is docked against a large library of protein structures with known binding sites. This can help to identify potential off-target effects or to repurpose the scaffold for new therapeutic applications. The selection of the protein library is crucial and can be tailored to include proteins from families known to interact with benzamide-like structures, such as kinases, G-protein coupled receptors (GPCRs), and various enzymes.

Another strategy involves pharmacophore-based screening . A pharmacophore model can be generated based on the key chemical features of this compound: a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O and the methoxy (B1213986) oxygen), an aromatic ring with an electronegative substituent (the 3-fluorophenyl group), and another aromatic ring with an electron-donating group (the 4-methoxyphenyl (B3050149) group). This pharmacophore model can then be used to search databases of protein structures to find targets with complementary features in their binding sites.

Structure-based virtual screening can also be utilized if a specific target or family of targets is of interest. In this approach, this compound would be docked into the active site of these proteins to predict its binding mode and affinity. For instance, given that some fluorinated benzamides have shown affinity for cereblon (CRBN), an E3 ligase substrate receptor, in silico screening could focus on this and other E3 ligases. nih.gov

Once potential biological targets are identified through screening, the next step is to predict the binding affinity and identify the key interactions that stabilize the ligand-protein complex. Molecular docking programs are the primary tools for this purpose. These programs use scoring functions to estimate the free energy of binding, which is an indicator of the ligand's affinity for the target.

For this compound, the key interactions would likely involve:

Hydrogen bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors.

Pi-pi stacking: The two aromatic rings can engage in stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan, histidine) in the binding site.

Halogen bonding: The fluorine atom can participate in halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

Hydrophobic interactions: The phenyl rings and the methyl group of the methoxy moiety can form hydrophobic interactions with nonpolar residues in the binding pocket.

The identification of these "interaction hotspots" is crucial for understanding the basis of molecular recognition and for guiding further optimization of the scaffold. A related compound, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, has been docked against human coagulation factor Xa, suggesting the potential for this class of compounds to interact with serine proteases. strath.ac.uk

Below is an interactive data table illustrating the types of interactions and predicted binding affinities that could be generated from a molecular docking study of this compound against a hypothetical protein target.

| Interaction Type | Interacting Residue (Example) | Distance (Å) | Predicted Contribution to Binding Affinity |

| Hydrogen Bond (Donor) | ASP 189 (Backbone C=O) | 2.9 | Favorable |

| Hydrogen Bond (Acceptor) | GLY 216 (Backbone N-H) | 3.1 | Favorable |

| Pi-Pi Stacking | TYR 99 | 4.5 | Favorable |

| Halogen Bond | SER 195 (Side Chain O) | 3.2 | Moderately Favorable |

| Hydrophobic Interaction | ILE 213 | 3.8 | Favorable |

| Predicted Binding Affinity (ΔG) | -8.5 kcal/mol |

This table is a hypothetical representation of potential molecular docking results.

The insights gained from molecular docking and interaction analysis form the basis for the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several design principles can be applied.

Investigation of Structure Activity Relationships Sar and Ligand Design Principles if Applicable As a Scaffold

Systematic Modification of Benzamide (B126) Core for SAR Exploration

The exploration of SAR for benzamide-based compounds involves systematically modifying its three main components: the benzoyl ring (A-ring), the aniline (B41778) ring (B-ring), and the central amide linker. Researchers have extensively studied how substitutions on these components influence biological activity, targeting a wide range of proteins and enzymes.

For instance, in the development of histone deacetylase (HDAC) inhibitors, a series of N-(2-aminophenyl)benzamides were synthesized to probe the enzyme's binding pocket. nih.gov Modifications included substitutions on the aminophenyl ring, which revealed that the nature and position of these substituents were critical for inhibitory activity and binding kinetics. nih.govresearchgate.net Similarly, studies on benzamide analogues as negative allosteric modulators of neuronal nicotinic receptors (nAChRs) involved the synthesis and evaluation of numerous derivatives to understand the chemical and structural properties essential for their inhibitory effects. nih.gov

The general strategies for modifying the benzamide core include:

A-Ring (Benzoyl) Substitution: Introducing various functional groups (e.g., halogens, alkyls, alkoxys) at different positions of the benzoyl ring can alter the electronic and steric properties, influencing interactions with the target. In the case of 3-fluoro-N-(4-methoxyphenyl)benzamide, the fluorine is on this ring.

B-Ring (Anilino) Substitution: The electronic nature and substitution pattern of the N-phenyl ring significantly impact activity. The 4-methoxy group in the title compound is a key feature on this ring. Research on antiplasmodial 2-phenoxybenzamides has shown that the substitution pattern on the anilino part strongly dictates activity and cytotoxicity. mdpi.com

Amide Linker Modification: While less common, modifications to the amide bond itself, such as N-alkylation or replacement with bioisosteres, can be explored to alter stability, hydrogen bonding capacity, and conformational flexibility.

The following table illustrates SAR data from a study on 2-phenoxybenzamide (B1622244) derivatives, highlighting how modifications to the anilino (B-ring) and phenoxy (A-ring) moieties affect antiplasmodial activity.

| Compound | A-Ring Substituent (R¹) | B-Ring Substituent (R²) | Antiplasmodial Activity (PfNF54 IC₅₀, µM) | Reference |

|---|---|---|---|---|

| 1 | 4-Fluorophenoxy | 4-(N-Boc-piperazinyl) | 0.269 | researchgate.net |

| 6 | Phenoxy | 4-(N-Boc-piperazinyl) | 1.146 | mdpi.com |

| 7 | Hydrogen | 4-(N-Boc-piperazinyl) | 3.738 | mdpi.com |

| 50 | 4-Fluorophenoxy | 3-Amino | 51.85 | mdpi.com |

| 51 | 4-Fluorophenoxy | 4-Amino | 51.49 | mdpi.com |

Role of Fluorine Substitution in Modulating Electronic and Steric Properties

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. tandfonline.com Fluorine is the most electronegative element, yet it is relatively small in size (van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å). tandfonline.comnih.gov

In the context of the this compound scaffold, the fluorine atom at the C-3 position of the benzoyl ring can exert several effects:

Electronic Effects: The strong electron-withdrawing nature of fluorine alters the electron distribution of the aromatic ring. This can modify the acidity or basicity of nearby functional groups, influence the molecule's dipole moment, and affect its ability to participate in π-π stacking or cation-π interactions. tandfonline.com

Metabolic Stability: Fluorine can be used to block sites of metabolic oxidation. By replacing a hydrogen atom with fluorine at a position susceptible to cytochrome P450 hydroxylation, the metabolic stability and half-life of a compound can be significantly increased. nih.gov

Binding Affinity: The fluorine atom can engage in favorable interactions within a protein's binding pocket, including hydrogen bonds (with C-F acting as a weak H-bond acceptor) and dipole-dipole interactions. In some cases, replacing hydrogen with fluorine has been shown to increase binding affinity and potency. For example, in a series of quinolone inhibitors of DNA gyrase, the C-6 fluorine substituent was found to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com SAR studies of certain antitumor agents have shown that the presence of a fluorine moiety is essential for growth-inhibitory activity. nih.gov

Conformational Control: Due to its steric and electronic influence, a fluorine substituent can restrict the rotation of adjacent bonds, locking the molecule into a specific, biologically active conformation.

Influence of Methoxy (B1213986) Group on Molecular Interactions

The methoxy group (-OCH₃) on the 4-position of the N-phenyl ring is an electron-donating group due to resonance, while also being moderately electronegative. Its presence significantly influences the physicochemical properties and biological activity of the parent molecule.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like -NH or -OH groups) in a receptor's active site.

Electronic Properties: The electron-donating nature of the methoxy group increases the electron density on the N-phenyl ring. In a study on benzamide-isoquinoline derivatives targeting sigma receptors, the introduction of an electron-donating para-methoxy group dramatically improved selectivity for the σ2 receptor over the σ1 receptor by 631-fold. nih.gov This highlights how electronic tuning at this position can govern receptor subtype selectivity.

Solubility and Lipophilicity: The methoxy group can influence the molecule's solubility and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Research on N-substituted benzimidazole (B57391) derived carboxamides also highlighted the influence of methoxy groups, where dimethoxy-substituted derivatives showed pronounced antioxidative activity. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com For benzamide derivatives, QSAR models are valuable tools for predicting the activity of novel analogues and guiding the design of more potent compounds. archivepp.comnih.gov

A typical QSAR study on benzamide derivatives involves these steps:

Dataset Collection: A set of benzamide analogues with experimentally determined biological activities (e.g., IC₅₀, pIC₅₀) is compiled. nih.govunair.ac.id

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric, electronic, and thermodynamic fields).

Model Generation: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. archivepp.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation, Q²) and external test sets of compounds not used in model generation. unair.ac.idjppres.com

For example, a 3D-QSAR study was performed on a series of benzamide derivatives as glucokinase activators. The resulting models showed high statistical significance (R² > 0.98, Q² > 0.52), indicating a strong correlation and predictive ability. nih.gov Another study on benzylidene hydrazine (B178648) benzamides developed a QSAR equation to predict anticancer activity against a human lung cancer cell line, achieving a high correlation coefficient (R² = 0.849) and good predictive power (Q² = 0.61). unair.ac.idjppres.com These models provide insights into which structural features are most important for activity and can be used to screen virtual libraries of compounds.

| QSAR Study Subject | Key Statistical Parameters | Significance | Reference |

|---|---|---|---|

| Benzamide derivatives as glucokinase activators | R² > 0.98, Q² > 0.52 | High correlation and good predictive power for designing potent activators. | nih.gov |

| Benzylidene hydrazine benzamides as anticancer agents | R² = 0.849, Q² = 0.61 | Equation can be used as a tool to design new chemical structures with higher potency. | unair.ac.idjppres.com |

| N-substituted benzimidazole derived carboxamides as antioxidants | N/A | QSAR analysis was used to study the influence of substituents on biological activity. | nih.gov |

Pharmacophore Generation and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govdovepress.com

For a scaffold like this compound, a pharmacophore model can be generated based on a set of active analogues. nih.govnih.gov This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This process, known as virtual screening, is a powerful tool for hit identification. nih.gov

Once a lead compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and ADME-Tox properties. danaher.com This is an iterative cycle of design, synthesis, and testing. danaher.com For the benzamide scaffold, these strategies include:

Fine-tuning Substituents: Based on SAR and QSAR data, substituents on the A and B rings can be modified to enhance target interactions. For example, if a model suggests a hydrophobic pocket, adding a lipophilic group may increase potency.

Scaffold Hopping: The central benzamide core can be replaced with other chemical groups (bioisosteres) that maintain the key pharmacophoric features but may offer improved properties like novelty, synthetic accessibility, or patentability. danaher.com

Structure-Based Design: If the 3D structure of the biological target is known, computational methods like molecular docking can be used to visualize how the benzamide analogues bind. This allows for the rational design of new derivatives with improved complementarity to the binding site. nih.govnih.gov

A study on benzamide analogs as nAChR modulators successfully used pharmacophore modeling to identify a model consisting of three hydrophobic features and one hydrogen bond acceptor, which guided further SAR studies. nih.gov

Potential Applications and Future Research Directions of 3 Fluoro N 4 Methoxyphenyl Benzamide As a Chemical Intermediate or Scaffold

Role in the Synthesis of Complex Organic Molecules

As a chemical intermediate, 3-fluoro-N-(4-methoxyphenyl)benzamide holds considerable potential for the synthesis of a wide array of complex organic molecules. Its structure is a confluence of functionalities that are highly valued in synthetic chemistry. The benzanilide (B160483) framework is a common feature in many biologically active compounds and functional materials. nih.gov

The utility of this compound as a building block is underscored by research on its constituent parts. For instance, the related precursor, 3-fluoro-4-methoxybenzoic acid, is utilized in the synthesis of potential treatments for Alzheimer's disease and in the creation of antimicrobial agents. ossila.com This suggests that this compound could serve as a key intermediate in the development of novel pharmaceuticals. The amide bond can be hydrolyzed to yield its constituent amines and carboxylic acids, or the aromatic rings can undergo further substitution reactions, allowing for the construction of elaborate molecular architectures. The presence of the fluorine atom also opens avenues for specific cross-coupling reactions, further expanding its synthetic utility.

Exploration as a Ligand in Organometallic Catalysis

The field of organometallic catalysis often relies on ligands to modulate the reactivity and selectivity of metal centers. While there is no specific literature detailing the use of this compound as a ligand, its molecular structure suggests it could be a candidate for such applications. The amide oxygen and nitrogen atoms possess lone pairs of electrons that could coordinate with a variety of transition metals.

Furthermore, the aromatic rings could participate in π-stacking interactions with metal complexes. The electronic properties of the benzamide (B126) scaffold can be fine-tuned by the fluoro and methoxy (B1213986) substituents, which in turn could influence the catalytic activity of the coordinated metal. Future research could explore the synthesis of organometallic complexes featuring this benzamide as a ligand and evaluate their performance in catalytic transformations such as cross-coupling reactions, hydrogenations, or polymerizations.

Development of Advanced Materials Utilizing Benzamide Scaffolds

The benzamide structural motif is a component of high-performance polymers, including aramids like Kevlar, known for their exceptional strength and thermal stability. nih.gov These properties are derived from the rigid-rod nature of the polymer chains and the strong intermolecular hydrogen bonding between the amide groups. The incorporation of this compound into polymer chains could lead to new materials with tailored properties.

The fluorine atom, in particular, can impart unique characteristics such as increased thermal stability, chemical resistance, and altered optical properties. The methoxy group can influence solubility and processing characteristics. Therefore, this compound could serve as a valuable monomer or additive in the development of advanced materials, including specialty polymers, liquid crystals, and organic light-emitting diodes (OLEDs). Research in this area would involve the polymerization of functionalized derivatives of this compound and the characterization of the resulting materials' physical and chemical properties.

Future Directions in Synthetic Methodology Development

The synthesis of benzamides is a fundamental transformation in organic chemistry, and there is continuous research into developing more efficient and sustainable methods. Recent advancements include the use of copper-mediated tandem catalysis for the amidation of aryl chlorides. nih.gov Future research could focus on applying and optimizing such modern synthetic methodologies for the production of this compound.

Moreover, the unique electronic nature of this compound, arising from its specific substitution pattern, could be exploited in the development of novel synthetic transformations. For example, the fluorine atom can direct ortho-lithiation, providing a regioselective route to further functionalized derivatives. Investigating the reactivity of this particular benzamide could lead to new tools for synthetic chemists and open up pathways to previously inaccessible molecular structures.

Opportunities for Interdisciplinary Research Involving this compound

The multifaceted nature of this compound creates numerous opportunities for interdisciplinary research. The most prominent area is medicinal chemistry, where this compound could serve as a scaffold for the design and synthesis of new therapeutic agents. The benzamide core is present in a variety of drugs, and the fluoro and methoxy groups are often used to optimize the pharmacological profile of lead compounds. nih.govossila.com

Collaboration between synthetic organic chemists, medicinal chemists, and biologists would be essential to explore the potential of derivatives of this compound as, for example, enzyme inhibitors, receptor antagonists, or antimicrobial agents. Similarly, collaboration with materials scientists could lead to the development of novel functional materials with applications in electronics, aerospace, or coatings. The study of its crystal structure and intermolecular interactions could also be of interest to crystallographers and computational chemists. nih.govnih.gov

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into 3-fluoro-N-(4-methoxyphenyl)benzamide and its close structural relatives has primarily centered on its synthesis, structural characterization, and its role as a building block in the creation of more complex molecules. While dedicated studies on the 3-fluoro isomer are not extensively documented in publicly available literature, a significant amount can be inferred from research on analogous compounds.

Methodologically, the synthesis of N-aryl benzamides is well-established, typically proceeding through the acylation of an aniline (B41778) with a benzoyl chloride. In the case of this compound, this would involve the reaction of p-anisidine (B42471) with 3-fluorobenzoyl chloride. Research on related compounds, such as the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, highlights the robustness of this amide bond formation. mdpi.com Furthermore, studies on fluorinated benzamides have explored various reaction conditions to optimize yield and purity, which are applicable to the synthesis of the title compound. nih.gov

A significant aspect of the research on related benzanilides, such as 2-fluoro-N-(4-methoxyphenyl)benzamide, has been the detailed characterization of their three-dimensional structures through single-crystal X-ray diffraction. nih.gov These studies reveal crucial information about the molecular geometry, including the dihedral angles between the aromatic rings and the central amide plane. For instance, in the 2-fluoro isomer, the fluorobenzene (B45895) and methoxybenzene rings are inclined to the amide portion, and the crystal packing is stabilized by intermolecular hydrogen bonds (N—H⋯O), as well as weaker C—H⋯O and C—H⋯F interactions. nih.gov It is highly probable that this compound adopts a similar conformation, with the position of the fluorine atom subtly influencing the crystal packing and intermolecular forces.

The benzanilide (B160483) core is a recurring motif in compounds with a diverse range of biological activities. nih.gov While specific biological studies on this compound are not prominent, the broader class of N-substituted benzamides has been investigated for various therapeutic applications. nih.gov

Broader Implications of Research on this compound

The study of this compound, even as a single molecular entity, has broader implications for several scientific disciplines.

In medicinal chemistry , the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, for instance, is known to increase lipophilicity. Research on this and related fluorinated benzamides contributes to a deeper understanding of how fluorine substitution patterns affect molecular properties and, consequently, biological activity. This knowledge is invaluable for the rational design of new therapeutic agents. The benzamide (B126) structure itself is a key component of many existing drugs.

In materials science , the ability of benzamide derivatives to form predictable hydrogen-bonded networks makes them interesting candidates for the design of novel organic materials with specific structural and electronic properties. The study of their crystal engineering provides insights into how to control the self-assembly of molecules in the solid state.

From a synthetic chemistry perspective, this compound serves as a valuable intermediate. The presence of the fluorine atom and the methoxy (B1213986) group provides sites for further functionalization, allowing for the construction of more elaborate molecular architectures. The methodologies developed for its synthesis can be applied to a wider range of substituted benzamides.

Outlook for Continued Academic Inquiry and Innovation

The future for academic and industrial research involving this compound and related compounds appears promising, with several avenues for exploration.

A primary area for future investigation would be the comprehensive biological screening of this compound and a library of its derivatives. Given the established biological relevance of the benzamide core, it is plausible that this compound could exhibit interesting pharmacological properties.

Further structural studies , including co-crystallization with different molecules, could provide deeper insights into its intermolecular interactions. Computational studies, such as Density Functional Theory (DFT) calculations, could complement experimental data to better understand its electronic properties and reactivity. eurjchem.com

The development of novel synthetic methodologies that are more efficient, sustainable, and allow for greater molecular diversity is another key area for future research. This could include the use of new catalytic systems or flow chemistry approaches for the synthesis of benzamides.

Finally, the exploration of this compound as a scaffold for the development of new functional materials , such as liquid crystals or organic semiconductors, represents an exciting frontier. The interplay of the fluorinated and methoxy-substituted rings could lead to materials with unique optical or electronic properties.

Q & A

Q. What are the common synthetic routes for 3-fluoro-N-(4-methoxyphenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with 4-methoxyaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or DCC to form an active ester intermediate.

- Amide bond formation : React the activated acid with 4-methoxyaniline in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70% ethyl acetate) to isolate the product .

Q. Optimization Parameters :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Resolve aromatic proton signals using high-field instruments (≥400 MHz) and deuterated DMSO to reduce overlap. For example, the fluorine atom induces deshielding in adjacent protons, distinguishable via COSY or NOESY .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Crystallize the compound in dichloromethane/hexane mixtures to obtain suitable single crystals .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 260.09) and purity .

Q. How do solubility and stability impact experimental design with this compound?

- Solubility : Soluble in DMSO, DMF, and dichloromethane (>10 mg/mL); poorly soluble in water. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (<1% DMSO) to avoid precipitation .

- Stability :

- Thermal : Decomposes above 150°C (DSC data). Store at –20°C under argon.

- Light Sensitivity : Protect from UV light to prevent photodegradation .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data for structural elucidation?

- Ambiguous NMR Signals : Use heteronuclear experiments (e.g., HMBC, HSQC) to correlate ¹H-¹³C couplings. For overlapping aromatic signals, employ selective decoupling or 19F NMR to identify fluorine-proton couplings .

- Crystallographic Disorder : Apply twin refinement in SHELXL and validate with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Systematic Substitution : Modify the fluorine position (e.g., 2- vs. 4-fluoro) or replace methoxy with ethoxy/trifluoromethoxy groups.

- Biological Assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to correlate substituent effects with inhibitory activity (IC₅₀ values). Use ANOVA to identify statistically significant trends .

Q. What experimental approaches are used to study the compound’s mechanism of action in biological systems?

- Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to proteins like tubulin or DNA topoisomerases.

- Cellular Pathways : RNA-seq or phosphoproteomics to identify differentially expressed genes or phosphorylated proteins post-treatment. Include controls with inactive analogs to confirm specificity .

Q. How can researchers design analogs with improved metabolic stability?

- Bioisosteric Replacement : Substitute the methoxy group with a methylsulfonyl group to reduce cytochrome P450-mediated oxidation.

- Deuterium Labeling : Replace hydrogen atoms in metabolically vulnerable positions (e.g., benzylic hydrogens) with deuterium to slow metabolism. Validate stability in liver microsome assays (e.g., human CYP3A4) .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Q. How should researchers handle discrepancies in reported biological activity across studies?

Q. What computational methods are effective for predicting interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (PDB: 1M17 for EGFR). Prioritize poses with hydrogen bonds to the amide group and fluorine-mediated hydrophobic contacts.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.